N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-14(18-15-16-7-8-24-15)10-1-3-11(4-2-10)23-13-6-5-12-19-17-9-21(12)20-13/h1-9H,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPVNBIYOMEMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Construction of the Triazolopyridazine Moiety: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Coupling Reactions: The final step often involves coupling the thiazole and triazolopyridazine intermediates with a benzamide derivative under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or triazolopyridazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s activity is influenced by substitutions on the triazolo-pyridazine ring and benzamide side chain. Key comparisons include:
Key Findings
Substituent Effects on Activity :
- Ester vs. Amide Groups : Ester derivatives (e.g., ) show antiproliferative activity against endothelial and tumor cells, while amide derivatives (e.g., ) target kinases or microbial pathways .
- Electron-Withdrawing Groups : Nitrobenzylthio () enhances antimicrobial potency compared to alkoxy substituents .
- Thiazole vs. Pyridine : Thiazole-containing compounds (Target, ) exhibit improved metabolic stability over pyridine analogs .
Biological Target Specificity :
- Antiproliferative Activity : Linked to triazolo-pyridazine’s ability to disrupt cell cycle progression in ester form .
- Kinase Inhibition : Compounds with bulky substituents (e.g., isopropoxy in ) bind ATP pockets in kinases like EGFR .
Pharmacokinetic Considerations
- Solubility : Methoxy or isopropoxy groups () improve water solubility compared to hydrophobic substituents (e.g., chlorobenzyl in ) .
- Bioavailability : Thiazole rings (Target, ) reduce first-pass metabolism, enhancing oral absorption .
Biological Activity
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a complex organic compound that integrates thiazole, triazole, and benzamide structures. This structural diversity suggests a potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. The thiazole and triazole moieties are known to enhance the antimicrobial efficacy of compounds. For instance, similar compounds have demonstrated activity against various bacterial strains and fungi.
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(4-methylthiazol-5-yl)-2-(phenyl)acetamide | Antimicrobial | |
| 5-(1H-imidazol-2-yl)-N-(phenyl)benzamide | Anticancer | |
| 2-(4-chlorophenyl)-5-methylthiazole | Antifungal |
Enzyme Inhibition
This compound is also hypothesized to act as an inhibitor for various enzymes due to its ability to interact with active sites on proteins. The presence of heterocycles often enhances binding affinity and specificity towards enzyme targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Preparation of Intermediates : Synthesis of thiazole and triazolo-pyridazine intermediates.
- Coupling Reactions : Coupling these intermediates under controlled conditions to yield the final compound.
- Purification : Utilizing techniques such as recrystallization or chromatography to purify the product.
Case Study 1: Antimicrobial Screening
In a study assessing various thiazole and triazole derivatives for antimicrobial activity, several compounds were evaluated against a panel of bacterial strains. The results indicated that modifications in the benzamide core significantly influenced activity levels.
Case Study 2: Anti-tubercular Efficacy
A series of benzamide derivatives were designed and tested for their anti-tubercular properties against M. tuberculosis. Compounds with structural similarities to this compound demonstrated promising results with low cytotoxicity towards human cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are prepared via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate . Reaction conditions (e.g., sodium hydride in DMF for nucleophilic substitution) must be tightly controlled to achieve high yields (~88% reported in analogous syntheses) . Purification via column chromatography (DCM/MeOH gradients) and characterization by HPLC (>90% purity) are critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with key signals for triazolopyridazine (δ 8.5–9.0 ppm for aromatic protons) and benzamide moieties . Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, 0.1% TFA/MeOH gradients) ensures purity . Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen its activity?
Begin with antiproliferative assays (e.g., MTT on tumor cell lines like HUVEC or HeLa) at concentrations ≤100 μM, as triazolopyridazine derivatives show IC₅₀ values in this range . Thrombin inhibition assays (Ki measurements) and fibrinogen receptor binding studies (IC₅₀) should follow, though substitution with triazolopyridazine may abolish these activities .
Advanced Research Questions
Q. How does structural modification of the triazolopyridazine core influence biological activity?
Replacing benzamidine with triazolopyridazine (as in analogues 14–17) eliminates thrombin inhibition (Ki >300 μM) but introduces antiproliferative effects, likely due to altered electrostatic interactions with cellular targets . Fluorine substitution at aromatic positions (e.g., 4-F or 3,5-diF) enhances membrane permeability and binding affinity via halogen bonding . Methodologically, use molecular docking (e.g., AutoDock Vina) to map interactions with kinases or receptors .
Q. How can contradictory data on biological activity be resolved?
For example, loss of thrombin inhibition in triazolopyridazine derivatives vs. retained activity in benzamidine-based compounds :
- Perform comparative molecular dynamics simulations to analyze binding pocket steric clashes.
- Validate via mutagenesis studies on thrombin’s active site (e.g., replacing Arg173 with Ala to assess ionic interactions) .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What strategies optimize pharmacokinetic properties without compromising efficacy?
- Ester prodrugs : Synthesize ethyl ester derivatives (e.g., compound 15b) to enhance bioavailability, followed by in vitro hydrolysis assays (1M LiOH/THF/MeOH) to confirm activation .
- Solubility : Introduce polar groups (e.g., sulfonamides) or co-crystallize with cyclodextrins, as seen in analogous crystalline salt forms .
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites for deuteration or fluorination .
Q. What in-depth structure-activity relationship (SAR) approaches are recommended?
- Fragment-based design : Synthesize truncated analogs (e.g., removing the thiazole ring) to identify core pharmacophores .
- 3D-QSAR : Build CoMFA/CoMSIA models using antiproliferative data from analogues (e.g., IC₅₀ values from 14–17) .
- Bioisosteric replacement : Substitute the benzamide with sulfonamides (e.g., compound 18) to modulate selectivity .
Methodological Considerations
Q. How to address low yields in triazolopyridazine coupling reactions?
- Optimize stoichiometry (1.2–1.5 eq of NaH for deprotonation) .
- Use microwave-assisted synthesis to reduce reaction times (e.g., 110°C for 2h vs. overnight conventional heating) .
- Monitor progress via TLC (silica gel F254) with UV visualization .
Q. What analytical workflows resolve structural ambiguities in complex derivatives?
- 2D-NMR : NOESY/ROESY to confirm spatial proximity of substituents (e.g., thiazole vs. triazolopyridazine orientation) .
- X-ray crystallography : Grow single crystals (MeOH/EtOH recrystallization) for unambiguous confirmation, as done for related benzamide derivatives .
- LC-MS/MS fragmentation : Compare experimental vs. in silico fragmentation patterns (e.g., m/z 434.47 for parent ion) .
Q. How to design robust in vivo studies based on in vitro findings?
- Dosing : Start with 10–50 mg/kg (oral/IP) based on analogous compounds’ pharmacokinetic profiles .
- Biomarker analysis : Measure plasma levels of inflammatory cytokines (IL-6, TNF-α) if anti-inflammatory activity is suspected .
- Toxicology : Perform hepatic enzyme (ALT/AST) and renal function (creatinine) tests in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
